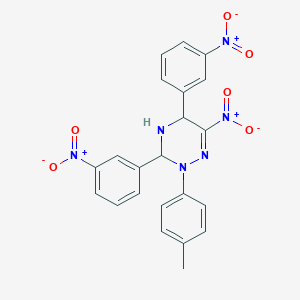
2-(4-Methylphenyl)-6-nitro-3,5-bis(3-nitrophenyl)-2,3,4,5-tetrahydro-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-6-nitro-3,5-bis(3-nitrophenyl)-2,3,4,5-tetrahydro-1,2,4-triazine is a complex organic compound characterized by its unique triazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-6-nitro-3,5-bis(3-nitrophenyl)-2,3,4,5-tetrahydro-1,2,4-triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the nitration of aromatic compounds followed by the formation of the triazine ring through cyclization reactions involving hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-6-nitro-3,5-bis(3-nitrophenyl)-2,3,4,5-tetrahydro-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Aromatic substitution reactions can occur, particularly at the nitro and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often use halogenating agents or nucleophiles under acidic or basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
2-(4-Methylphenyl)-6-nitro-3,5-bis(3-nitrophenyl)-2,3,4,5-tetrahydro-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-6-nitro-3,5-bis(3-nitrophenyl)-2,3,4,5-tetrahydro-1,2,4-triazine involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazine ring structure also allows for interactions with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in having nitro groups but differs in its explosive properties.
Triazine Herbicides: Such as atrazine, which also contains a triazine ring but is used primarily in agriculture.
Uniqueness
2-(4-Methylphenyl)-6-nitro-3,5-bis(3-nitrophenyl)-2,3,4,5-tetrahydro-1,2,4-triazine is unique due to its combination of nitro groups and triazine ring, which confer specific chemical reactivity and potential biological activities not commonly found in other compounds .
Properties
Molecular Formula |
C22H18N6O6 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-6-nitro-3,5-bis(3-nitrophenyl)-4,5-dihydro-3H-1,2,4-triazine |
InChI |
InChI=1S/C22H18N6O6/c1-14-8-10-17(11-9-14)25-21(16-5-3-7-19(13-16)27(31)32)23-20(22(24-25)28(33)34)15-4-2-6-18(12-15)26(29)30/h2-13,20-21,23H,1H3 |
InChI Key |
IUMHCTKTFYOQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(NC(C(=N2)[N+](=O)[O-])C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















